(5E)-5-(furan-2-ylmethylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both furan and thiazolone moieties
Preparation Methods
The synthesis of 5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-furylmethylene with 3-methyl-2-thioxo-1,3-thiazolan-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where nucleophiles such as amines or thiols can replace hydrogen atoms, forming substituted derivatives.
Scientific Research Applications
5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. In anticancer research, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE include:
5-(2-FURYLMETHYLENE)-3-ISOBUTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: This compound has a similar structure but with an isobutyl group instead of a methyl group, which may alter its chemical reactivity and biological activity.
2,5-BIS(HYDROXYMETHYL)FURAN: Although structurally different, this compound shares the furan moiety and is used in similar applications such as materials science and medicinal chemistry.
The uniqueness of 5-(2-FURYLMETHYLENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of furan and thiazolone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2S2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S2/c1-10-8(11)7(14-9(10)13)5-6-3-2-4-12-6/h2-5H,1H3/b7-5+ |
InChI Key |
RZTWYYBSFGCMJM-FNORWQNLSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Origin of Product |
United States |
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